molecular formula C6H11N3O2 B014045 O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate CAS No. 179344-98-0

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate

Cat. No. B014045
M. Wt: 157.17 g/mol
InChI Key: RJWXCQACZTVGIN-CLFYSBASSA-N
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Description

Synthesis Analysis

The synthesis of V-PYRRO/NO has been improved from a cumbersome and low-yield process to a more efficient two-step procedure with a significantly higher overall yield of 40% from PYRRO/NO. This improvement allows for the preparation of structural analogues of V-PYRRO/NO in good yields, expanding the scope of research and potential applications of these compounds (Hong et al., 2009).

Molecular Structure Analysis

The molecular structure of V-PYRRO/NO is designed to selectively release NO in the liver. This selective release is achieved through the metabolic activity of liver enzymes on the V-PYRRO/NO molecule, specifically targeting the vinyl group for epoxidation followed by enzymatic and/or spontaneous epoxide hydration to release PYRRO/NO ion, which then decomposes to generate NO (Inami et al., 2006).

Chemical Reactions and Properties

V-PYRRO/NO undergoes metabolic transformation by cytochrome P450 enzymes, particularly CYP2E1, to release nitric oxide (NO) along with organic metabolites such as pyrrolidine and glycolaldehyde. This reaction highlights the liver-selective NO release mechanism, emphasizing the potential of V-PYRRO/NO in therapeutic applications targeting liver conditions (Inami et al., 2006).

Physical Properties Analysis

The pharmacokinetics of V-PYRRO/NO have been studied, showing rapid absorption and elimination in mouse models. It demonstrates a high first-pass effect and a liver-selective metabolism, indicating its potential for targeted liver therapy and the importance of understanding its pharmacokinetic profile for effective use (Stinson et al., 2002).

Chemical Properties Analysis

V-PYRRO/NO's ability to release NO selectively in the liver and its interaction with liver enzymes highlights its chemical properties related to NO donation and hepatoprotection. The release of NO plays a crucial role in its protective effects against hepatotoxicity, as demonstrated in studies where V-PYRRO/NO administration reduced hepatotoxicity induced by various agents (Liu et al., 2004).

Scientific Research Applications

1. Protection Against Cadmium-Induced Hepatotoxicity

  • Methods of Application: Mice were given multiple injections of V-PYRRO/NO (10 mg/kg, s.c. at 2-h intervals) before and after a hepatotoxic dose of Cd (3.7 mg/kg Cd as CdCl2, i.p.) .
  • Results: V-PYRRO/NO administration reduced Cd-induced hepatotoxicity as evidenced by reduced serum alanine aminotransferase activity, improved pathology, and reduced hepatic lipid peroxidation .

2. Protection Against Hepatotoxicity of Endotoxin and Acetaminophen

  • Summary of Application: V-PYRRO/NO has been found to be effective in protecting against hepatotoxicity caused by endotoxin and acetaminophen .

3. Protection Against Cytochrome P450 2E1-Dependent Toxicity

  • Summary of Application: V-PYRRO/NO has been found to protect HepG2 cells against toxicity caused by Cytochrome P450 2E1 .
  • Methods of Application: E47 cells incubated with V-PYRRO/NO produced NO, whereas C34 cells did not .
  • Results: V-PYRRO/NO inhibited CYP2E1 activity and production of reactive oxygen species .

4. Protection Against d-Galactosamine/Lipopolysaccharide (GlaN/LPS)-Induced Liver Injury

  • Summary of Application: This compound, also known as V-PYRRO/NO, is metabolized by hepatic enzymes to release nitric oxide (NO) within the liver. It has been found to be effective in protecting against liver injury induced by d-Galactosamine/Lipopolysaccharide (GlaN/LPS) .

5. Protection Against d-Galactosamine/Lipopolysaccharide (GlaN/LPS)-Induced Liver Injury

  • Summary of Application: This compound, also known as V-PYRRO/NO, is metabolized by hepatic enzymes to release nitric oxide (NO) within the liver. It has been found to be effective in protecting against liver injury induced by d-Galactosamine/Lipopolysaccharide (GlaN/LPS) .

properties

IUPAC Name

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWXCQACZTVGIN-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CON=[N+](N1CCCC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CO/N=[N+](/N1CCCC1)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate

CAS RN

179344-98-0
Record name 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179344-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate
Reactant of Route 2
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate
Reactant of Route 3
O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate

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